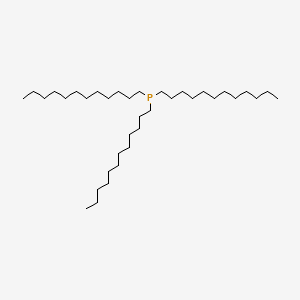

Tridodecylphosphine

描述

属性

IUPAC Name |

tridodecylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H75P/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAKJTASWCEOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCP(CCCCCCCCCCCC)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H75P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064338 | |

| Record name | Phosphine, tridodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6411-24-1 | |

| Record name | Tridodecylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6411-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, tridodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006411241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, tridodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, tridodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridodecylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Tridodecylphosphine can be synthesized through the reaction of dodecyl halides with phosphine gas or phosphine derivatives. One common method involves the reaction of dodecyl bromide with phosphine gas in the presence of a base such as sodium or potassium hydroxide. The reaction typically occurs under an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where dodecyl halides are reacted with phosphine gas under controlled conditions. The process involves careful monitoring of temperature and pressure to ensure high yields and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反应分析

Oxidation to Trioctylphosphine Oxide (TOPO)

TOP reacts readily with atmospheric oxygen, forming trioctylphosphine oxide (TOPO) . This reaction necessitates air-free handling techniques to prevent oxidation .

Key Reaction:

TOPO is widely used as a stabilizing ligand in nanoparticle synthesis and metal ion extraction .

Reaction with Chalcogens (Selenium, Sulfur)

TOP reacts with elemental selenium or sulfur to form trioctylphosphine selenide (TOPSe) or sulfide, critical precursors for semiconductor nanocrystals .

Example Reaction with Selenium:

This reaction enables the synthesis of cadmium selenide (CdSe) nanocrystals, as demonstrated in CdS nanorod synthesis using TOP as both solvent and stabilizer .

| Parameter | Value/Observation | Source |

|---|---|---|

| Reaction Temperature | 260°C | |

| Nanorod Length | 10 nm (2h) → 80% nanorods (6h) | |

| Key Precursors | Cadmium acetate, sulfur |

Reaction with Benzoyl Chloride

TOP participates in nucleophilic reactions with benzoyl chloride (BzCl), forming phosphonium chloride intermediates . These intermediates act as coordinated chloride sources in nanocrystal synthesis .

Reaction Mechanism:

-

Benzoyl chloride reacts with oleic acid (OA) or oleylamine (OLA), releasing HCl.

-

HCl reacts with TOP to form trioctylphosphonium chloride :

-

Further reaction with BzCl yields benzoyl trioctylphosphonium chloride .

31P NMR Data (Key Peaks):

| Peak (ppm) | Assignment | Source |

|---|---|---|

| -31.7 | Free TOP | |

| 10.8 | Trioctylphosphonium chloride | |

| 28.9–32.8 | Benzoyl trioctylphosphonium derivatives |

Role in Metal Ion Extraction

TOPO (oxidized TOP) efficiently extracts Th(IV) ions from nitric acid solutions through reversible complexation .

Extraction Equilibrium:

| Condition | Efficiency | Notes |

|---|---|---|

| pH 1.00 | 92.26% | Optimal extraction |

| pH 2.00–4.00 | Moderate | Reduced transport efficiency |

| Organic Phase | MDLM | Membrane-based liquid membrane |

Kinetic studies reveal first-order extraction () and back-extraction () rate constants .

Hydrolytic Sensitivity

TOP reacts rapidly with moisture, necessitating anhydrous conditions. Hydrolysis generates phosphine oxides and acidic byproducts .

Safety Data:

| Property | Value | Source |

|---|---|---|

| Hydrolytic Sensitivity | Reacts rapidly with water | |

| Hazard Class | 8 (Corrosive) |

科学研究应用

Metal Extraction

One of the primary applications of TDP is in the extraction of valuable metals such as silver and palladium from aqueous solutions. TDP acts as an extractant, forming complexes with metal ions, which can then be separated from the solution.

Case Study: Silver Extraction

- Method : A solution containing silver ions was treated with TDP in a water-immiscible organic solvent.

- Results : The extraction process demonstrated high efficiency, with significant quantities of silver being isolated from the solution. The process is scalable and economically viable for industrial applications .

| Metal | Extraction Method | Solvent Used | Efficiency |

|---|---|---|---|

| Silver | Solvent extraction with TDP | Water-immiscible organic | High |

| Palladium | Supported extraction using TDP | Aqueous sulfuric acid | Economical |

Uranium Extraction

Tridodecylphosphine oxide (TDPO), a derivative of TDP, has been studied for its effectiveness in extracting uranium from acidic solutions. Research indicates that TDPO exhibits favorable extraction coefficients when compared to other phosphine oxides, making it a potential candidate for uranium recovery processes .

Chemical Synthesis and Catalysis

TDP's role as a ligand in coordination chemistry allows it to stabilize various metal complexes, which can be utilized in catalysis. Its ability to form stable complexes enhances reaction rates and selectivity in synthetic pathways.

Example Application: Catalytic Reactions

- TDP has been employed in catalytic systems for organic transformations, showcasing its utility in facilitating reactions that require specific metal centers.

Remediation of Metal Contaminants

The use of TDP in environmental chemistry focuses on its ability to extract heavy metals from contaminated water sources. By employing TDP in solvent extraction techniques, researchers have successfully removed toxic metals from wastewater, thus contributing to environmental remediation efforts.

Case Study: Heavy Metal Removal

- A pilot study demonstrated that TDP could effectively reduce concentrations of lead and cadmium in industrial effluents, highlighting its potential for environmental cleanup applications.

作用机制

The mechanism of action of tridodecylphosphine involves its ability to donate electron density through the phosphorus atom, making it an effective ligand in coordination chemistry. The dodecyl groups provide steric bulk, which can influence the reactivity and selectivity of the compound in various reactions. In biological systems, this compound derivatives can interact with cellular membranes and proteins, affecting their function and activity.

相似化合物的比较

Structural and Functional Overview

The table below contrasts key properties of tridodecyl phosphite and related organophosphorus compounds:

Key Findings

Phosphites vs. Phosphines: Tridodecyl phosphite [(C₁₂H₂₅O)₃P] is an organophosphite with three long alkyl chains, making it highly hydrophobic and suitable for stabilizing polymers against oxidation . Triphenylphosphine [(C₆H₅)₃P], a tertiary phosphine, is a robust ligand in transition-metal catalysis due to its electron-rich phosphorus center. Its aryl substituents enhance stability but reduce basicity compared to alkylphosphines .

Reactivity and Safety :

- Trimethylphosphine [(CH₃)₃P] is highly reactive and pyrophoric, requiring inert atmosphere handling .

- Tridodecyl phosphite exhibits low reactivity, aligning with its role as a stabilizer, and poses minimal acute hazards under standard conditions .

Functional Group Impact: Tris-(2-cyanoethyl)phosphine (C₉H₁₂N₃P) contains polar cyano groups, increasing solubility in polar solvents and enabling use in biochemical applications like protein stabilization . Dodecyl Triphenyl Phosphonium Chloride (C₃₀H₄₀ClP) combines a hydrophobic dodecyl chain with ionic character, making it effective in phase-transfer catalysis .

Molecular Weight and Applications :

- High molecular weight compounds like Tri(2-dodecoxyethyl) phosphate (C₄₂H₈₇O₇P) are viscous liquids or solids used as surfactants or plasticizers, leveraging their bulky alkyl chains for thermal stability .

生物活性

Tridodecylphosphine (TDP) is a trialkylphosphine compound with significant applications in various fields, including organic synthesis, catalysis, and extraction processes. This article explores the biological activity of TDP, focusing on its chemical properties, extraction capabilities, and potential biological implications.

This compound is characterized by its long alkyl chains, which enhance its lipophilicity and influence its interactions with biological systems. The molecular structure allows TDP to participate in various chemical reactions, making it a versatile compound in both synthetic and analytical chemistry.

Extraction Capabilities

TDP has been studied for its effectiveness in solvent extraction processes, particularly in the extraction of metals from aqueous solutions. The following table summarizes key findings regarding the extraction efficiency of TDP compared to other phosphine compounds:

| Compound | Extraction Medium | Metal Extracted | Extraction Efficiency (%) |

|---|---|---|---|

| This compound | Kerosene | Uranium | ~86% |

| Tri-n-octylphosphine oxide | Kerosene | Uranium | Similar |

| Tri-n-butylphosphine oxide | Carbon Tetrachloride | Uranium | Lower than TDP |

The data indicate that TDP exhibits high extraction efficiency for uranium from acidic solutions, outperforming some other phosphine oxides under similar conditions .

Toxicological Studies

Research into the toxicological effects of TDP is limited but indicates potential concerns regarding its environmental impact and bioaccumulation. Studies suggest that phosphines can exhibit cytotoxicity, particularly in aquatic organisms. For instance, the presence of TDP in wastewater could pose risks to aquatic life due to its lipophilic nature, which may lead to accumulation in biological tissues.

Case Studies

- Aquatic Toxicity : A study conducted on the effects of trialkylphosphines on fish species demonstrated that exposure to TDP resulted in behavioral changes and mortality rates higher than those observed with shorter-chain phosphines. This suggests a correlation between chain length and toxicity, where longer chains like those in TDP may enhance toxicity due to increased hydrophobicity .

- Cell Culture Studies : In vitro studies have explored the cytotoxic effects of TDP on mammalian cell lines. Results indicated that TDP can induce apoptosis at certain concentrations, highlighting the need for careful handling and assessment of this compound in laboratory settings .

常见问题

Basic Research Questions

Q. What spectroscopic and analytical techniques are essential for confirming the purity and structural integrity of Tridodecylphosphine?

- Methodological Answer : Utilize ³¹P NMR spectroscopy to verify the absence of oxidized byproducts (e.g., phosphine oxides) and confirm chemical structure. Complement this with elemental analysis (C, H, P percentages) and mass spectrometry (ESI-MS or MALDI-TOF) to validate molecular weight. For purity thresholds (>95%), employ HPLC with a UV-vis detector, using a C18 column and isocratic elution (e.g., 80:20 acetonitrile:water). Report deviations from theoretical values in tabular format, as recommended for new compound characterization .

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?

- Methodological Answer : Document critical parameters in a standardized protocol:

- Reaction conditions : Temperature (±2°C tolerance), solvent purity (e.g., anhydrous toluene, H₂O <50 ppm), and stoichiometry (molar ratios of precursors).

- Purification steps : Column chromatography details (stationary phase, eluent gradient) or recrystallization solvents.

- Characterization data : Include raw NMR spectra and chromatograms in supplementary materials. Cross-reference these with primary manuscript tables to avoid redundancy, adhering to journal guidelines for experimental rigor .

Q. What strategies are effective for identifying research gaps in this compound applications during literature reviews?

- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure database queries (e.g., SciFinder, Reaxys). For example:

- Population : "Transition metal complexes"; Intervention : "this compound as a ligand"; Comparison : "Triphenylphosphine analogs"; Outcome : "Catalytic efficiency in cross-coupling reactions."

Prioritize studies with conflicting results (e.g., divergent catalytic yields) to highlight gaps, using tools like Connected Papers for citation mapping .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound-based complexes?

- Methodological Answer : Conduct controlled comparative studies under standardized conditions (e.g., identical substrates, temperature, and solvent systems). Analyze variables such as:

- Ligand-to-metal ratios : Test 1:1 to 1:3 molar ranges.

- Steric/electronic effects : Compare this compound with shorter-chain analogs (e.g., trihexylphosphine) using DFT calculations.

Employ X-ray absorption spectroscopy (XAS) to correlate ligand geometry with catalytic performance. Apply statistical consensus methods (e.g., Delphi technique) to reconcile discrepancies across studies .

Q. What experimental approaches are suitable for evaluating this compound’s stability under oxidative conditions?

- Methodological Answer : Design accelerated aging studies :

- Expose samples to controlled O₂ atmospheres (1–5% v/v) at 40–60°C.

- Monitor degradation via in situ ³¹P NMR or FT-IR spectroscopy (P=O bond formation at ~1200 cm⁻¹).

Quantify stability using Arrhenius kinetics to extrapolate shelf-life under ambient conditions. Include safety protocols for handling air-sensitive samples (Schlenk techniques, gloveboxes) .

Q. How can computational modeling enhance the design of this compound derivatives for specific applications?

- Methodological Answer : Combine density functional theory (DFT) and molecular dynamics (MD) simulations to:

- Predict ligand-metal binding energies (e.g., for Pd or Au nanoparticles).

- Simulate steric effects in catalytic cycles (e.g., Suzuki-Miyaura coupling).

Validate models with experimental data (e.g., XRD structures of complexes) and publish computational parameters (basis sets, convergence criteria) in supplementary materials for reproducibility .

Data Presentation Guidelines

-

Tables : For synthesis optimization, include a table comparing yields, purity, and reaction times across parameter variations (Example):

Temperature (°C) Solvent Yield (%) Purity (%) 80 Toluene 78 96 100 Xylene 85 92 -

Figures : Use Arrhenius plots (ln(k) vs. 1/T) in stability studies to illustrate degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。